2-(4-(1,8-Naphthyridin-2-yl)butyl)isoindoline-1,3-dione
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Overview
Description
2-(4-(1,8-Naphthyridin-2-yl)butyl)isoindoline-1,3-dione is a heterocyclic compound that combines the structural features of isoindoline-1,3-dione and 1,8-naphthyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1,8-Naphthyridin-2-yl)butyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One commonly employed approach involves the reaction of 1,8-naphthyridine with a suitable butyl derivative, followed by cyclization to form the isoindoline-1,3-dione scaffold .
For example, the reaction of 1,8-naphthyridine with 4-bromobutylamine in the presence of a base such as potassium carbonate, followed by cyclization with phthalic anhydride, can yield the desired compound . The reaction is typically carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis . Additionally, the use of environmentally friendly solvents and catalysts can be explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(4-(1,8-Naphthyridin-2-yl)butyl)isoindoline-1,3-dione can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines . Substitution reactions can introduce various alkyl or acyl groups, leading to a diverse array of derivatives .
Scientific Research Applications
2-(4-(1,8-Naphthyridin-2-yl)butyl)isoindoline-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-(1,8-Naphthyridin-2-yl)butyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: Shares the naphthyridine core but lacks the isoindoline-1,3-dione moiety.
Isoindoline-1,3-dione: Contains the isoindoline-1,3-dione scaffold but lacks the naphthyridine moiety.
Uniqueness
2-(4-(1,8-Naphthyridin-2-yl)butyl)isoindoline-1,3-dione is unique due to the combination of the isoindoline-1,3-dione and 1,8-naphthyridine structures, which imparts distinct chemical and biological properties . This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C20H17N3O2 |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-[4-(1,8-naphthyridin-2-yl)butyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H17N3O2/c24-19-16-8-1-2-9-17(16)20(25)23(19)13-4-3-7-15-11-10-14-6-5-12-21-18(14)22-15/h1-2,5-6,8-12H,3-4,7,13H2 |
InChI Key |
JAKVRXUPEIPQNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC3=NC4=C(C=CC=N4)C=C3 |
Origin of Product |
United States |
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